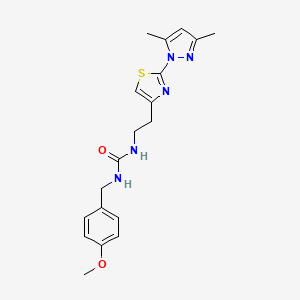
1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.49. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-methoxybenzyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-methoxybenzyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-methoxybenzyl)urea is structurally related to compounds that have been synthesized and studied for their unique properties and applications in scientific research. The structural analysis and synthesis of related compounds are a crucial aspect of understanding their potential applications. For instance, Meskini et al. (2010) synthesized a related compound, Diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate, analyzing its structural properties including the dihedral angle between the benzene and pyrazole rings, and the role of C—H⋯O interactions in stabilizing the crystal packing (Meskini et al., 2010).
Potential as Antitumor Agents
Some derivatives of the mentioned compound have been explored for their potential as antitumor agents. For example, Nassar et al. (2015) discussed the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives and evaluated their effects against various cancer cell lines, including mouse tumor model cancer cell lines (EAC), Colon cancer (HCT-29), and Breast cancer (MCF-7) (Nassar, Atta-Allah, & Elgazwy, 2015).
Synthesis for Radioanalytical Studies
The compound's analogs have also been synthesized for radioanalytical and nuclear chemistry studies, indicating its potential in scientific research applications involving drug absorption and distribution studies. Liang et al. (2020) synthesized a deuterium-labeled analog of 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, showcasing its potential use as an internal standard for LC–MS analysis in pharmacokinetics studies (Liang, Wang, Yan, & Wang, 2020).
Inhibitory and Synthesis Studies
Additionally, the synthesis of related compounds has been crucial in studying their inhibitory effects on certain proteins and enzymes, which could be beneficial in the field of medicinal chemistry. For instance, Vasdev et al. (2005) synthesized an analog of the compound and evaluated its ex vivo biodistribution, which provided insights into its brain penetration and potential pharmacological mechanisms, particularly in studies involving glycogen synthase kinase-3beta (GSK-3beta) (Vasdev et al., 2005).
properties
IUPAC Name |
1-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-13-10-14(2)24(23-13)19-22-16(12-27-19)8-9-20-18(25)21-11-15-4-6-17(26-3)7-5-15/h4-7,10,12H,8-9,11H2,1-3H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMKUXJYQLGJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)NCC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-methoxybenzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

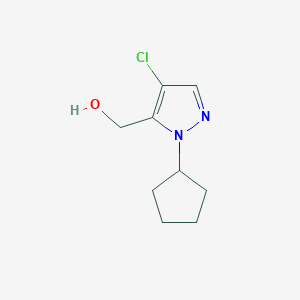
![ethyl 3-methyl-1-(4-methylphenyl)-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2635331.png)
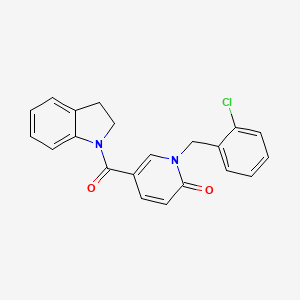
![N-(4-chloro-2-fluorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2635334.png)
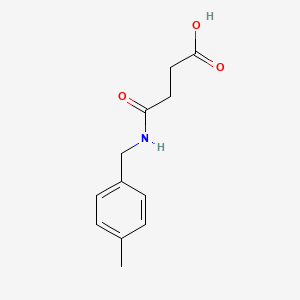

![9-((4-(2-phenoxyacetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2635340.png)
![ethyl 4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate](/img/structure/B2635343.png)



![(1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol](/img/structure/B2635350.png)
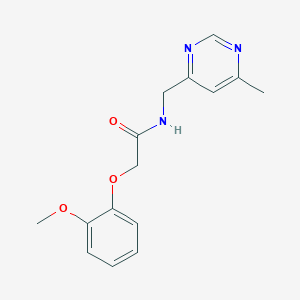
![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2635352.png)